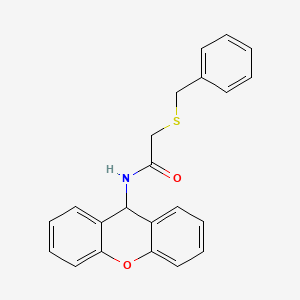
2-benzylsulfanyl-N-(9H-xanthen-9-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-benzylsulfanyl-N-(9H-xanthen-9-yl)acetamide is a chemical compound that belongs to the class of xanthene derivatives. Xanthene derivatives are known for their diverse biological activities and applications in various fields such as photodynamic therapy, pharmaceuticals, and fluorescent materials . This compound is characterized by the presence of a benzylsulfanyl group and a xanthenyl group attached to an acetamide moiety.
Preparation Methods
The synthesis of 2-benzylsulfanyl-N-(9H-xanthen-9-yl)acetamide can be achieved through various synthetic routes. One common method involves the reaction of 9H-xanthene-9-carboxylic acid with benzyl mercaptan in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the intermediate benzylsulfanyl-xanthene. This intermediate is then reacted with acetic anhydride to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.
Chemical Reactions Analysis
2-benzylsulfanyl-N-(9H-xanthen-9-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents like lithium aluminum hydride.
Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
2-benzylsulfanyl-N-(9H-xanthen-9-yl)acetamide has several scientific research applications:
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new therapeutic agents.
Medicine: Due to its structural similarity to other biologically active xanthene derivatives, it is investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound’s fluorescent properties make it useful in the development of fluorescent dyes and probes for various industrial applications
Mechanism of Action
The mechanism of action of 2-benzylsulfanyl-N-(9H-xanthen-9-yl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzylsulfanyl group may interact with thiol-containing enzymes or proteins, leading to inhibition or modulation of their activity. The xanthenyl group may contribute to the compound’s fluorescent properties, allowing it to be used as a probe in biological studies .
Comparison with Similar Compounds
2-benzylsulfanyl-N-(9H-xanthen-9-yl)acetamide can be compared with other xanthene derivatives such as:
Xanthone: A parent compound of xanthene derivatives known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Thioxanthone: Similar to xanthone but contains a sulfur atom, which imparts different chemical and biological properties.
Fluorescein: A well-known xanthene derivative used as a fluorescent dye in various applications, including biological imaging and diagnostics
The uniqueness of this compound lies in its specific structural features, such as the benzylsulfanyl group, which may confer distinct biological activities and chemical reactivity compared to other xanthene derivatives.
Properties
CAS No. |
7473-58-7 |
|---|---|
Molecular Formula |
C22H19NO2S |
Molecular Weight |
361.5 g/mol |
IUPAC Name |
2-benzylsulfanyl-N-(9H-xanthen-9-yl)acetamide |
InChI |
InChI=1S/C22H19NO2S/c24-21(15-26-14-16-8-2-1-3-9-16)23-22-17-10-4-6-12-19(17)25-20-13-7-5-11-18(20)22/h1-13,22H,14-15H2,(H,23,24) |
InChI Key |
NCYXDZCQCSAFCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-yl]acetate](/img/structure/B14002828.png)
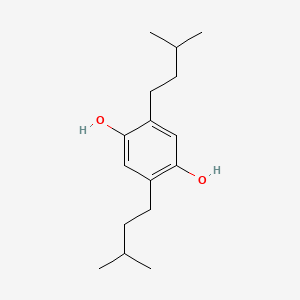
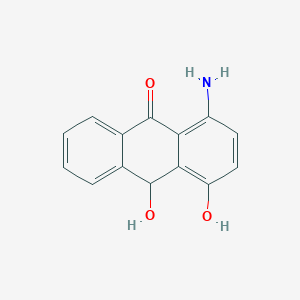
![3-chloro-4-[(3-chlorophenyl)iminomethyl]-N,N-bis(3-chloropropyl)aniline](/img/structure/B14002841.png)
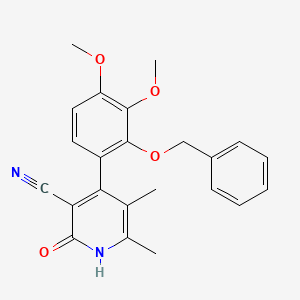
![4-[Amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-2-hydroxybutanenitrile](/img/structure/B14002844.png)
![(5Z)-5-[2-(4-Chloro-2,5-dimethoxyphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine](/img/structure/B14002848.png)
![2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-methyl-N-phenylacetamide;ethanesulfonic acid](/img/structure/B14002860.png)
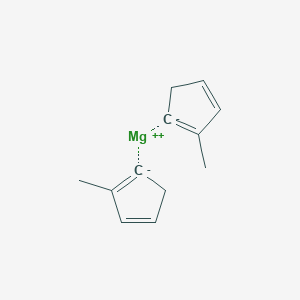
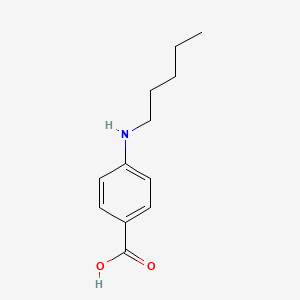
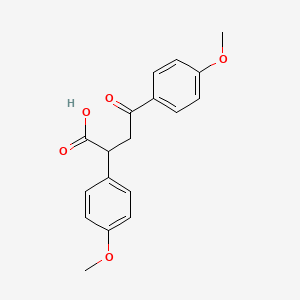
![Methyl 2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carboxylate](/img/structure/B14002906.png)
![2-[[4-[1-(2,4-Diaminopteridin-6-yl)ethylamino]benzoyl]amino]pentanedioic acid](/img/structure/B14002915.png)
![4-(4-Ethoxy-2-morpholin-4-ylpyrimido[4,5-d]pyrimidin-7-yl)morpholine](/img/structure/B14002920.png)
